4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17789038
InChI: InChI=1S/C12H15N3S/c13-6-2-1-5-12-15-11(9-16-12)10-4-3-7-14-8-10/h3-4,7-9H,1-2,5-6,13H2
SMILES:
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol

4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine

CAS No.:

Cat. No.: VC17789038

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine -

Specification

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
IUPAC Name 4-(4-pyridin-3-yl-1,3-thiazol-2-yl)butan-1-amine
Standard InChI InChI=1S/C12H15N3S/c13-6-2-1-5-12-15-11(9-16-12)10-4-3-7-14-8-10/h3-4,7-9H,1-2,5-6,13H2
Standard InChI Key NLPPBWZRNFAVLK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=CSC(=N2)CCCCN

Introduction

Chemical Identity and Structural Characteristics

4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine is a bicyclic organic compound featuring a pyridine ring fused to a thiazole moiety, with a butylamine side chain at the 2-position of the thiazole. The dihydrochloride salt form (C₁₂H₁₇Cl₂N₃S) is commonly utilized in research due to its enhanced stability and solubility.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1258640-99-1
Molecular FormulaC₁₂H₁₇Cl₂N₃S
Molecular Weight306.3 g/mol
IUPAC Name4-(4-pyridin-3-yl-1,3-thiazol-2-yl)butan-1-amine dihydrochloride
SMILESC1=CC(=CN=C1)C2=CSC(=N2)CCCCN.Cl.Cl
InChIKeyMSOTVFKMVJQSCO-UHFFFAOYSA-N

The compound’s structure is characterized by a planar thiazole ring (C-S-C-N) conjugated to the pyridine system, while the butan-1-amine chain introduces flexibility and basicity. X-ray crystallography of analogous thiazole derivatives suggests that the pyridine-thiazole dihedral angle may influence intermolecular interactions .

Synthetic Pathways and Optimization

While no explicit synthesis protocol for 4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine is documented in the literature, its structure suggests convergent synthesis strategies similar to those employed for related thiazole-pyridine hybrids .

Thiazole Ring Formation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides. For this compound, 3-pyridylthioamide could react with 4-bromobutan-1-amine under basic conditions to form the thiazole ring .

Functionalization and Salt Formation

Post-cyclization, the primary amine group is protonated using hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity for purification. Yields for analogous reactions range from 21% to 57%, depending on substituent electronic effects .

Physicochemical and Spectroscopic Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar media. Stability studies of related compounds indicate decomposition temperatures above 200°C, suggesting robustness under standard storage conditions.

Research Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Low yields in multi-step syntheses necessitate optimization of coupling reagents and catalysts.

  • Biological Profiling: No in vitro or in vivo data exist for this compound, highlighting the need for cytotoxicity and ADMET studies.

Proposed research priorities:

  • Fragment-based drug design to optimize the butan-1-amine side chain for target selectivity.

  • Formulation studies to assess stability in physiological matrices.

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